

# Alternatives to C14-490 for Fetal Gene Therapy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | C14-490   |           |
| Cat. No.:            | B15574188 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The advent of in utero gene therapy holds immense promise for treating congenital diseases at their earliest stages. A critical component of this therapeutic approach is the development of safe and efficient delivery vectors for genetic material. The ionizable lipid **C14-490** has emerged as a potent component of lipid nanoparticles (LNPs) for in vivo gene editing of hematopoietic stem cells (HSCs) in fetal models. This guide provides a comprehensive comparison of **C14-490** with alternative ionizable lipids and delivery strategies, supported by experimental data to inform the selection of appropriate tools for fetal gene therapy research.

## C14-490: A Baseline for In Utero HSC Gene Editing

C14-490 is an ionizable cationic lipid that has been successfully utilized to formulate LNPs for the delivery of mRNA, including that for CRISPR-Cas9 components, to fetal HSCs.[1][2] Research has demonstrated the efficacy of C14-490 LNPs in mediating gene editing in the fetal liver, the primary site of hematopoiesis during gestation.[3] Optimized formulations of C14-490 LNPs, such as the B5 formulation, have shown enhanced gene editing efficiency.[3] Furthermore, the modularity of these LNPs allows for surface functionalization with targeting ligands, such as anti-CD45 antibody fragments, to improve delivery to specific cell types like HSCs.[3][4]

# **Emerging Alternatives to C14-490**



The field of lipid nanoparticle technology is rapidly evolving, with numerous alternative ionizable lipids being developed and evaluated for in vivo gene delivery. These alternatives can be broadly categorized as other novel ionizable lipids and different LNP formulation strategies.

### **Novel Ionizable Lipids**

Several other ionizable lipids have shown promise for in vivo gene editing, some with demonstrated efficacy in targeting HSCs. While direct comparative data against **C14-490** in a fetal model is often limited, their performance in other relevant models provides valuable insights.

- LNP-168: A novel ionizable lipid developed through library screening, LNP-168 has
  demonstrated efficient in vivo gene editing of human HSCs without the need for antibody
  targeting. It has been used to deliver adenine base editor mRNA for the treatment of blood
  disorders in mouse models.[5]
- ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine, ALC-0315 is an FDA-approved ionizable lipid. Its safety and efficacy in mRNA delivery are well-established. Studies have shown its utility in antibody-targeted LNPs for delivering RNA to HSCs in vivo.
   [6][7]
- DLin-MC3-DMA and SM-102: These are widely used "benchmark" ionizable lipids in LNP formulations for RNA delivery. Their performance has been compared in various contexts, including DNA and mRNA delivery.[1]
- Hydroxycholesterol-substituted LNPs: Replacing a portion of the cholesterol in LNP formulations with hydroxycholesterols has been shown to enhance mRNA delivery to primary human T cells ex vivo. This strategy could potentially be adapted for in vivo HSC targeting.

## **Alternative Delivery Strategies**

Beyond the specific ionizable lipid, the overall formulation and targeting strategy of the LNP play a crucial role in its efficacy.

• Targeted LNPs: The addition of targeting moieties to the LNP surface can significantly enhance delivery to specific cell types. For HSCs, antibodies or antibody fragments against surface markers like CD117 (c-kit) and CD45 have been successfully employed.[4][6][7]



 Optimized LNP Formulations: The molar ratios of the lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can be optimized to improve stability, delivery efficiency, and biodistribution.[3][8]

# Performance Comparison of C14-490 and Alternatives

The following tables summarize the quantitative data on the performance of **C14-490** and its alternatives in relevant experimental models. It is important to note that direct comparisons in the same study are limited, and the experimental conditions may vary.



| Ionizable<br>Lipid | Delivery<br>System                | Target                   | Cargo                             | In Vivo<br>Model                                      | Key<br>Performan<br>ce Metric                                                                        | Reference |
|--------------------|-----------------------------------|--------------------------|-----------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| C14-490            | Optimized<br>B5 LNP               | Fetal Liver              | SpCas9<br>mRNA &<br>TTR<br>sgRNA  | E13.5<br>Mouse<br>Fetuses                             | 3-fold greater insertions and deletions (indels) compared to unoptimize d A0 LNPs.                   | [3]       |
| C14-490            | Anti-CD45<br>Targeted<br>LNP      | Bone<br>Marrow<br>HSCs   | Cre mRNA                          | Postnatal<br>Mice (from<br>in utero<br>injection)     | 19% long-<br>term<br>genome<br>modulation<br>in bone<br>marrow<br>HSCs (vs.<br>4% for<br>untargeted) | [4]       |
| LNP-168            | Optimized<br>LNP                  | Human<br>HSCs in<br>vivo | Adenine<br>Base<br>Editor<br>mRNA | Mouse<br>model with<br>transplante<br>d human<br>HSCs | Efficient in vivo base editing of HBG1/2 in HSCs.                                                    | [5]       |
| ALC-0315           | Anti-<br>CD117<br>Targeted<br>LNP | Bone<br>Marrow<br>HSPCs  | Cre mRNA                          | Ai14<br>Transgenic<br>Mice                            | ~90% conversion to TdTomato+ cells in HSPCs                                                          | [6][7]    |



|         |                    |                 |             |                             | and LT-<br>HSCs.                                                                       |         |
|---------|--------------------|-----------------|-------------|-----------------------------|----------------------------------------------------------------------------------------|---------|
| Various | Untargeted<br>LNPs | Fetal<br>Organs | CRE<br>mRNA | Ai9 CRE<br>Reporter<br>Mice | Efficient<br>transfectio<br>n of heart,<br>lung,<br>kidney,<br>liver, and<br>GI tract. | [9][10] |

# Experimental Protocols Synthesis of C14-490 Ionizable Lipid

- Materials: 3-(4-{2-[(3-amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1amine (amine 490, Enamine), 1,2-epoxytetradecane (C14, MilliporeSigma), ethanol.
- Procedure:
  - Combine amine 490 with an excess of 1,2-epoxytetradecane in a glass scintillation vial with a magnetic stir bar.
  - Heat the reaction mixture at 80°C for 2 days with stirring.
  - Transfer the reaction product to a rotary evaporator to remove the solvent.
  - Purify the product using a chromatography system (e.g., CombiFlash Nextgen 300+).
  - Identify the fraction containing the C14-490 ionizable lipid using liquid chromatographymass spectrometry (LC-MS).
  - Suspend the purified C14-490 in ethanol for storage and downstream use.[3]

### Formulation of C14-490 Lipid Nanoparticles

 Materials: C14-490 ionizable lipid, cholesterol (MilliporeSigma), 1,2-dioleoyl-sn-glycero-3phosphoethanolamine (DOPE, Avanti Polar Lipids), 1,2-dimyristoyl-sn-glycero-3-



phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000, Avanti Polar Lipids), mRNA cargo, citric acid buffer, ethanol.

- Procedure (using a microfluidic device):
  - Prepare the lipid phase by dissolving C14-490, cholesterol, DOPE, and C14-PEG2000 in ethanol at a specified molar ratio (e.g., 35:46.5:16:2.5 for the A0 formulation).
  - Prepare the aqueous phase by diluting the mRNA cargo in a citric acid buffer.
  - Use a microfluidic mixing device to rapidly mix the lipid phase and the aqueous phase at a controlled flow rate to allow for the self-assembly of LNPs.
  - Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and unencapsulated mRNA.
  - Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[3][8]

# In Utero Injection of LNPs in Mice

- Animal Model: Timed-pregnant mice (e.g., E13.5 or E16 gestation).
- Procedure:
  - Anesthetize the pregnant mouse.
  - Perform a laparotomy to expose the uterine horns.
  - · Identify a fetus and its vitelline vein.
  - Using a pulled-glass capillary needle, inject a defined dose of the LNP solution (e.g., 1 mg/kg total mRNA) into the vitelline vein of the fetus.
  - Return the uterus to the abdominal cavity and suture the incision.
  - Allow the dam to recover.



 Harvest fetal tissues at a specified time point post-injection (e.g., 5 days) for analysis of gene editing efficiency.[3][11]

# **Visualizing Workflows and Pathways**



Click to download full resolution via product page

Caption: Workflow for the formulation of C14-490 lipid nanoparticles.





Click to download full resolution via product page

Caption: Experimental workflow for in utero delivery of LNPs for fetal gene editing.



#### Conclusion

C14-490 represents a significant advancement in the development of non-viral vectors for fetal gene therapy. Its demonstrated efficacy in mediating in vivo gene editing in fetal HSCs provides a valuable benchmark for the field. However, the landscape of LNP technology is dynamic, with a continuous emergence of novel ionizable lipids and innovative formulation strategies. Alternatives such as LNP-168 and the use of clinically validated lipids like ALC-0315, coupled with advanced targeting approaches, offer promising avenues for further improving the safety and efficiency of in utero gene therapies. The choice of delivery system will ultimately depend on the specific therapeutic application, the target cell type, and a thorough evaluation of the preclinical efficacy and safety data. This guide serves as a starting point for researchers to navigate the expanding toolkit for fetal gene therapy research and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. C14-490\_TargetMol [targetmol.com]
- 3. In utero delivery of targeted ionizable lipid nanoparticles facilitates in vivo gene editing of hematopoietic stem cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Researchers Develop LNP-mRNA Therapy to Enable In Vivo Gene Editing of Hematopoietic Stem Cells [creative-biogene.com]
- 6. In Vivo RNA Delivery to Hematopoietic Stem and Progenitor Cells via Targeted Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. In utero delivery of mRNA to the heart, diaphragm and muscle with lipid nanoparticles -PMC [pmc.ncbi.nlm.nih.gov]



- 10. biorxiv.org [biorxiv.org]
- 11. Ionizable lipid nanoparticles for in utero mRNA delivery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Alternatives to C14-490 for Fetal Gene Therapy Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574188#alternatives-to-c14-490-for-fetal-genetherapy-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com